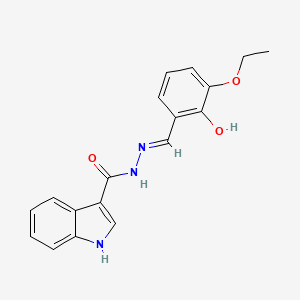
N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide, also known as EHI, is a chemical compound that has been studied for its potential therapeutic properties. This compound has been synthesized using various methods and has shown promising results in scientific research applications.
Mécanisme D'action
The mechanism of action of N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth and viral replication. N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, antiviral activity, anti-inflammatory effects, and antioxidant properties. Additionally, N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide in lab experiments is its low toxicity profile, which allows for higher doses to be used without causing harm to cells or animals. Additionally, N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide is the lack of understanding of its mechanism of action, which can make it difficult to design experiments and interpret results.
Orientations Futures
There are several future directions for research on N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide, including further studies on its mechanism of action, optimization of its synthesis method, and testing its potential as a therapeutic agent in animal models and clinical trials. Additionally, N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide could be used in combination with other drugs or therapies to enhance its anticancer and antiviral activities. Overall, N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide shows great potential as a therapeutic agent and further research is needed to fully understand its properties and potential applications.
Méthodes De Synthèse
N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide can be synthesized using a variety of methods, including the reaction of 3-ethoxy-2-hydroxybenzaldehyde with indole-3-carbohydrazide in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide.
Applications De Recherche Scientifique
N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide has been studied for its potential therapeutic properties, including its anticancer and antiviral activities. In vitro studies have shown that N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide can inhibit the growth of cancer cells and prevent the replication of viruses. Additionally, N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide has been shown to have anti-inflammatory and antioxidant properties.
Propriétés
IUPAC Name |
N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-2-24-16-9-5-6-12(17(16)22)10-20-21-18(23)14-11-19-15-8-4-3-7-13(14)15/h3-11,19,22H,2H2,1H3,(H,21,23)/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUESRLNWPAJMLQ-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NNC(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=N/NC(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-fluoro-4-methoxyphenyl){1-[(2-pyrimidinylthio)acetyl]-3-piperidinyl}methanone](/img/structure/B6034204.png)
![6-(4-fluorophenyl)-2-{[2-(2-methyl-1-piperidinyl)-2-oxoethyl]thio}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B6034209.png)


![2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6034224.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-ethyl-N-(tetrahydro-2-furanylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6034230.png)
![N,N'-[(2,5-dimethyl-3,4-thienediyl)bis(methylene)]di(2-butanamine) dihydrochloride](/img/structure/B6034238.png)
![2-[4-(2-pyridinyl)-1-piperazinyl]quinoline](/img/structure/B6034246.png)
![6-acetyl-2-(4-pyridinyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-3-amine](/img/structure/B6034253.png)
![N'-[1-(4-methyl-3-cyclohexen-1-yl)ethylidene]methanesulfonohydrazide](/img/structure/B6034260.png)
![N-(2-chlorobenzyl)-3-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinyl]propanamide](/img/structure/B6034267.png)
![1-{3-[(3-anilino-1-piperidinyl)methyl]phenyl}ethanone](/img/structure/B6034270.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-4-methoxy-3-methylbenzamide](/img/structure/B6034276.png)
![N~1~-(3-bromophenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6034301.png)